molecular formula C11H13ClN2S B1317778 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride CAS No. 1027643-30-6

2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride

Cat. No. B1317778
CAS RN: 1027643-30-6
M. Wt: 240.75 g/mol
InChI Key: QGZFWPSLMFCWIL-UHFFFAOYSA-N
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Description

The compound “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” is a chemical compound that contains a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” is characterized by a pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds with potential biological activities is crucial. A study has shown that certain derivatives of pyrimidine, which share a structural similarity with 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride, exhibited better anti-fibrotic activities than some known compounds . This suggests that our compound of interest could be developed into novel anti-fibrotic drugs.

Antimicrobial Properties

Benzo[d]thiazole derivatives have been recognized for their antimicrobial activities. The presence of specific moieties can influence these properties. For instance, the O-alkyl moiety at certain positions of the phenyl group can eliminate the antimicrobial activity of benzo[d]thiazole compounds . This indicates that modifying the structure of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride could enhance or reduce its antimicrobial efficacy.

Quorum Sensing Inhibition

The discovery of compounds that inhibit quorum sensing without being antibiotic is an emerging field. A library of compounds bearing benzo[d]thiazole was synthesized and evaluated to find novel quorum sensing inhibitors . This suggests that 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride could also be a candidate for such applications.

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of novel heterocyclic compounds. These compounds are important components of medicinal chemistry and chemical biology due to their wide range of pharmacological activities .

Pharmaceutical Drug Development

Imidazole-containing compounds, which are structurally related to benzo[d]thiazoles, have been used extensively in drug development. They show a broad range of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory effects . This implies that 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride could be a valuable synthon in the development of new drugs.

Future Directions

The future directions for the study of “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds .

properties

IUPAC Name

2-pyrrolidin-2-yl-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;/h1-2,4,6,9,12H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZFWPSLMFCWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586005
Record name 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride

CAS RN

1027643-30-6
Record name 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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